molecular formula C11H12N4O B3361641 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 925213-65-6

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B3361641
CAS No.: 925213-65-6
M. Wt: 216.24 g/mol
InChI Key: OZCHZTHLZVDYMV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a chemical building block based on the imidazo[4,5-c]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The fused imidazopyridine ring system bears a structural resemblance to purines, which allows derivatives to interact with a wide range of biological targets, including various kinases and enzymes . This specific compound, featuring an ethyl group, a methoxy substituent, and a reactive acetonitrile moiety, is a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring the application of this and related imidazo[4,5-c]pyridine derivatives in several areas. A prominent field of investigation is oncology, where this scaffold is being used to develop potent and selective inhibitors of key enzymes involved in the DNA damage response (DDR), such as DNA-dependent protein kinase (DNA-PK) . Inhibiting DNA-PK is a promising strategy for radiosensitization in cancer therapy, as it prevents the repair of radiation-induced DNA double-strand breaks, leading to enhanced cancer cell death . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-ethyl-6-methoxyimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-3-15-9-6-11(16-2)13-7-8(9)14-10(15)4-5-12/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCHZTHLZVDYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582730
Record name (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925213-65-6
Record name (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the construction of the imidazo[4,5-c]pyridine ring system followed by the introduction of the acetonitrile group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base can yield the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[4,5-b]pyridine Derivatives :
    Compounds like 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile () share the imidazo-pyridine backbone but differ in ring fusion ([4,5-b] vs. [4,5-c]). This positional isomerism alters conjugation patterns and molecular planarity, impacting UV-Vis absorption and fluorescence properties. The [4,5-c] fusion in the target compound may enhance electron-withdrawing effects due to closer proximity of the methoxy group to the nitrile .

  • Benzoimidazo-pyridine Derivatives: Derivatives such as 2-(1H-benzo[d]imidazol-2-yl)acetonitrile () incorporate a benzene ring fused to the imidazole, increasing aromaticity and lipophilicity. This structural difference improves solubility in non-polar solvents compared to the pyridine-based target compound, which is more polar due to the methoxy group .

Substituent Effects

  • Ethyl vs.
  • Methoxy vs. Halogen/Other Electron-Withdrawing Groups: The 6-methoxy substituent enhances electron density at the pyridine ring, contrasting with halogenated derivatives like 2-(4-(2-Oxo-8-(pyridin-4-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile (17d, ), where electron-withdrawing groups reduce basicity and alter binding affinity in biological systems .

Functionalization Potential

  • The nitrile group in 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions. This contrasts with brominated analogs (e.g., ’s 2-bromo-6-chloro derivatives), where halogen atoms enable cross-coupling reactions .

Physical Properties

Property Target Compound 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile 17d ()
Molecular Weight ~260 g/mol (estimated) 158 g/mol 414 g/mol
Melting Point Not reported 190–192°C Not reported
Solubility Moderate in DMSO High in polar aprotic solvents Low (requires CH₂Cl₂/MeOH)

Biological Activity

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazo[4,5-c]pyridine core with an acetonitrile side group. The synthesis typically involves cyclization of appropriate precursors, such as 2-aminopyridine with ethyl bromoacetate, followed by the introduction of the acetonitrile moiety under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to significant biochemical cascades. For example, it could interact with DNA or proteins involved in cellular processes such as replication or signal transduction .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens with promising results, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in various assays. In vitro studies demonstrated its ability to suppress the expression of inflammatory markers such as COX-2 and iNOS . This suggests a role in managing inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has been observed to inhibit cell proliferation in several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo[4,5-c]pyridine core or the acetonitrile group can significantly alter its potency and selectivity against various biological targets. Comparative studies have shown that specific substitutions can enhance or diminish activity against targeted enzymes .

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial efficacy of various imidazo[4,5-c]pyridine derivatives, this compound was found to exhibit an EC50 value of 0.25 μM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Research

Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound demonstrated a significant reduction in edema compared to control groups, supporting its role as a potent anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities and potency of this compound compared to similar compounds:

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundAntimicrobial0.25 μM
Other Imidazo DerivativeAnti-inflammatory0.04 μM (COX-2)
NVP-BEZ235Anticancer0.005 μM (mTOR)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile and its derivatives?

  • Methodology : A common approach involves condensation reactions between substituted pyridine precursors and acetonitrile derivatives. For example:

  • Step 1 : React 2,3-diaminopyridine derivatives with ethyl cyanoacetate under reflux (190°C) to form the imidazo[4,5-c]pyridine core .

  • Step 2 : Introduce ethyl and methoxy groups via alkylation or nucleophilic substitution. Piperidine is often used as a catalyst in ethanol under reflux to facilitate Knoevenagel condensations with aldehydes .

  • Purification : Recrystallization from ethanol/water or DMF/EtOH mixtures improves yield and purity .

    Table 1 : Representative Synthetic Conditions and Yields

    PrecursorReagents/ConditionsYield (%)Reference
    2,3-diaminopyridine + ethyl cyanoacetate190°C, 45 min46–83%
    Imidazo[4,5-b]pyridine + aryl aldehydePiperidine, EtOH, reflux (2–5 h)30–47%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key for confirming structure. For example:

  • Aromatic protons appear at δ 8.34–7.25 ppm, while the acetonitrile CH2 group resonates at δ 4.42–4.58 ppm .
  • Use DMSO-d6 as solvent and TMS as internal standard for consistency .
    • Elemental Analysis : Validates purity (e.g., C: 60.60–67.01%, H: 3.79–6.59%, N: 26.15–35.55%) .
    • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]+ at m/z 323.03) .

Advanced Research Questions

Q. How can DFT studies elucidate electronic properties and reaction mechanisms?

  • Methodology :

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For imidazo[4,5-b]pyridine derivatives, HOMO localization on the imidazole ring suggests nucleophilic attack sites .
  • Compare experimental NMR shifts with computed values to validate tautomeric forms .
    • Application : DFT explained regioselectivity in Knoevenagel reactions, showing higher electron density at the α-carbon of acetonitrile derivatives .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

  • Case Study : Discrepancies between X-ray diffraction (XRD) and NMR data may arise from dynamic processes (e.g., tautomerism).

  • Solution : Use SHELX for high-resolution refinement . For flexible side chains (e.g., ethyl groups), employ restraints in refinement to avoid overfitting .
  • Cross-validate with 2D NMR (e.g., NOESY) to detect spatial correlations obscured in static XRD models .

Q. What strategies optimize reaction yields in multi-component syntheses?

  • Experimental Design :

  • Solvent Screening : Absolute ethanol outperforms DMF in Knoevenagel condensations due to better solubility of intermediates .

  • Catalyst Optimization : Piperidine (1 mmol) enhances reaction rates vs. weaker bases like triethylamine .

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >80% .

    Table 2 : Yield Optimization via Solvent and Catalyst Variation

    SolventCatalystTime (h)Yield (%)
    Absolute EtOHPiperidine247
    DMFTriethylamine528
    EtOH (microwave)Piperidine0.582

Data Analysis and Contradictions

Q. How should researchers address inconsistent elemental analysis results?

  • Root Cause : Residual solvents or incomplete combustion.
  • Mitigation :

  • Dry samples under vacuum (24 h, 60°C) before analysis.
  • Use high-purity standards (e.g., Perkin-Elmer 2400 analyzer) and triplicate measurements .
    • Example : A reported C% of 62.57 vs. calculated 62.78 was resolved by repeating combustion under oxygen-rich conditions .

Q. Why do NMR spectra vary between synthetic batches?

  • Key Factors :

  • Solvent Polarity : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., NH peaks broaden in DMSO) .
  • Tautomerism : Imidazo[4,5-c]pyridines exhibit pH-dependent tautomeric forms. Use buffer solutions (pH 6.5) to stabilize dominant tautomers .
    • Resolution : Standardize NMR conditions (solvent, temperature) and report all parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Reactant of Route 2
2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

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